3-Hydroxymethyl Mefenamic Acid

Description

Properties

IUPAC Name |

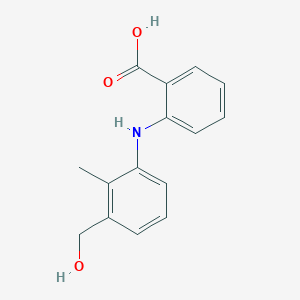

2-[3-(hydroxymethyl)-2-methylanilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBONJEHEDCBRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346261 | |

| Record name | 3-Hydroxymethyl Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-20-4 | |

| Record name | 3-Hydroxymethyl mefenamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxymethyl Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMETHYL MEFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L4T2779IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxymethyl Mefenamic Acid chemical structure and properties

An In-depth Technical Guide to 3-Hydroxymethyl Mefenamic Acid: Structure, Properties, and Scientific Context

This guide provides a comprehensive technical overview of 3-Hydroxymethyl Mefenamic Acid, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, metabolic formation, and potential pharmacological and toxicological significance. It also offers practical, field-proven insights into its synthesis and analysis, addressing the technical challenges and causal reasoning behind experimental design.

Introduction and Significance

Mefenamic acid, a member of the fenamate class, exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis[1]. The metabolism of mefenamic acid is a critical determinant of its efficacy and safety profile. In humans, the principal metabolic pathway involves the oxidation of the 3-methyl group of the N-aryl ring, a reaction catalyzed predominantly by the cytochrome P450 isozyme CYP2C9[2][3]. This biotransformation yields 3-Hydroxymethyl Mefenamic Acid (3-HMMA), which is subsequently oxidized to 3-carboxymefenamic acid[1][2][4]. Both the parent drug and its metabolites can undergo glucuronidation to facilitate their excretion[2].

While often considered less active than the parent compound, emerging research suggests that metabolites like 3-HMMA may contribute to the overall pharmacological and toxicological profile of mefenamic acid[2]. The formation of reactive acyl glucuronide conjugates of these metabolites is hypothesized to be a potential mechanism underlying idiosyncratic adverse drug reactions[2]. A thorough understanding of 3-HMMA is therefore crucial for a complete characterization of mefenamic acid's disposition and for the development of safer anti-inflammatory therapies.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecular structure and physicochemical characteristics of 3-HMMA is fundamental for any research and development endeavor.

Chemical Identity

-

IUPAC Name: 2-[[3-(hydroxymethyl)-2-methylphenyl]amino]benzoic acid[5]

-

Synonyms: Mefenamic acid metabolite I, N-(α3-Hydroxy-2,3-xylyl)-anthranilic Acid

-

CAS Number: 5129-20-4[5]

-

Molecular Formula: C₁₅H₁₅NO₃[5]

-

Molecular Weight: 257.28 g/mol [5]

Physicochemical Data

The physicochemical properties of 3-HMMA influence its solubility, absorption, distribution, and interaction with biological targets. While experimentally determined data for some properties are limited, a combination of reported values and reliable predictions provides a solid foundation for experimental design.

| Property | Value | Source | Notes |

| Melting Point | 219-222 °C | ChemicalBook[6] | Experimental value. |

| pKa | 3.72 ± 0.36 | ChemicalBook (Predicted)[6] | The carboxylic acid moiety is the primary acidic center. This predicted value is slightly lower than the experimental pKa of the parent mefenamic acid (~4.2)[7][8], which is a reasonable estimate given the electronic influence of the hydroxymethyl group. |

| LogP | 3.9 | PubChem (Predicted, XLogP3) | This value indicates significant lipophilicity, though likely less than the parent mefenamic acid (experimental LogP ~5.1-5.4)[8]. The addition of the hydroxyl group increases polarity. |

| Boiling Point | 454.9 ± 45.0 °C | ChemicalBook (Predicted)[6] | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[6] | Experimental aqueous solubility data is not readily available. However, the presence of both a carboxylic acid and a hydroxyl group suggests that its solubility will be highly pH-dependent. It is expected to have greater aqueous solubility than mefenamic acid, which is poorly soluble in water[9][10]. |

Metabolism and Pharmacokinetics

The formation and clearance of 3-HMMA are key aspects of the pharmacokinetics of mefenamic acid. The process begins with the hepatic metabolism of the parent drug and proceeds through subsequent conjugation and elimination.

Caption: Metabolic pathway of mefenamic acid to 3-HMMA and subsequent metabolites.

As illustrated, CYP2C9 is the primary enzyme responsible for the initial hydroxylation step[1][2]. This is a critical point for predicting drug-drug interactions, as inhibitors or inducers of CYP2C9 could significantly alter the plasma concentrations of both mefenamic acid and 3-HMMA. The subsequent oxidation to 3-carboxymefenamic acid and the glucuronidation of both metabolites are crucial for increasing their water solubility, which facilitates their elimination via the kidneys[2][11].

Synthesis of 3-Hydroxymethyl Mefenamic Acid

The proposed strategy involves the synthesis of a key intermediate, 3-(hydroxymethyl)-2-methylaniline , followed by its coupling with 2-chlorobenzoic acid.

Caption: Proposed synthetic pathway for 3-Hydroxymethyl Mefenamic Acid.

Step-by-Step Rationale and Protocol

Part A: Synthesis of 3-(Hydroxymethyl)-2-methylaniline

The primary challenge is the synthesis of the aniline intermediate. A plausible route starts from the commercially available 3-bromo-2-methylaniline[14].

-

Protection of the Amine: The aniline's amino group is highly reactive and must be protected to prevent side reactions during the subsequent organometallic step. Acetylation is a robust and easily reversible method.

-

Protocol: Dissolve 3-bromo-2-methylaniline in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water, extract the product, and purify by recrystallization or column chromatography.

-

-

Lithiation and Hydroxymethylation: A halogen-metal exchange followed by quenching with an electrophile is a classic method for introducing a functional group.

-

Causality: n-Butyllithium (n-BuLi) is a strong base that will readily perform a lithium-bromine exchange at low temperatures. The resulting aryllithium species is a potent nucleophile that will attack the electrophilic carbon of paraformaldehyde to form the hydroxymethyl group after an aqueous workup.

-

Protocol: Dissolve the protected aniline from the previous step in anhydrous THF under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C. Slowly add a solution of n-BuLi. Stir for 1-2 hours at this temperature. Add dry paraformaldehyde powder in one portion. Allow the reaction to slowly warm to room temperature overnight. Quench carefully with saturated ammonium chloride solution, extract the product with ethyl acetate, and purify.

-

-

Deprotection: The acetyl protecting group is removed by acid hydrolysis to reveal the desired aniline intermediate.

-

Protocol: Reflux the purified product from the previous step in a mixture of ethanol and aqueous hydrochloric acid. Monitor the reaction by TLC until the starting material is consumed. Cool the solution, neutralize with a base (e.g., NaOH) to precipitate the product. Filter, wash with water, and dry to obtain 3-(hydroxymethyl)-2-methylaniline.

-

Part B: Ullmann Condensation

This is a copper-catalyzed cross-coupling reaction to form the C-N bond[2][13].

-

Reaction Setup: This reaction requires high temperatures and a polar, aprotic solvent.

-

Causality: The copper catalyst facilitates the coupling between the aryl halide and the amine. A base is required to deprotonate the amine and/or the carboxylic acid. High-boiling solvents like DMF or NMP are necessary to achieve the required reaction temperatures[2].

-

Protocol: To a flask, add 2-chlorobenzoic acid, 3-(hydroxymethyl)-2-methylaniline, a base such as potassium carbonate, and a catalytic amount of a copper(I) salt (e.g., CuI or Cu₂O). Add a high-boiling polar aprotic solvent like DMF. Heat the mixture to 120-150 °C under an inert atmosphere. Monitor the reaction progress by HPLC or TLC.

-

Workup and Purification: After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the crude product. Filter the solid, wash thoroughly with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure 3-Hydroxymethyl Mefenamic Acid.

-

Analytical Methodology

A validated, sensitive, and specific analytical method is paramount for pharmacokinetic studies or metabolite identification. While a specific USP monograph for 3-HMMA does not exist, methods for the parent drug, mefenamic acid, can be readily adapted. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.

Proposed LC-MS/MS Method for Plasma Quantification

This protocol is adapted from validated methods for mefenamic acid in biological matrices[15][16].

1. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective technique to remove the bulk of plasma proteins which would otherwise interfere with the analysis and damage the HPLC column.

-

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of 3-HMMA or a structurally similar compound like diclofenac).

-

Add 300 µL of acetonitrile (pre-chilled to -20 °C) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

-

2. Chromatographic Conditions:

-

Rationale: Reverse-phase chromatography is ideal for separating moderately polar compounds like 3-HMMA from endogenous plasma components. A C18 column is a standard choice. The mobile phase composition is optimized to achieve good peak shape and retention time.

-

Parameters:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

3. Mass Spectrometric Detection:

-

Rationale: Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid group is readily deprotonated.

-

MRM Transition: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 256.1. The specific product ions would need to be determined by infusing a pure standard, but likely fragments would result from the loss of H₂O or CO₂. For example, a plausible transition would be m/z 256.1 → 238.1 (loss of water).

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) must be optimized to maximize signal intensity.

-

Pharmacological Activity and Toxicological Profile

COX Inhibition

Like its parent compound, 3-HMMA is believed to exert its pharmacological effects through the inhibition of COX enzymes. Mefenamic acid itself is a non-selective inhibitor of both COX-1 and COX-2[17]. Literature suggests that 3-HMMA is a "weakly active" metabolite[3]. However, quantitative data (e.g., IC₅₀ values) from head-to-head comparative studies are not widely available in published literature. Such data would be critical to fully ascertain its contribution to the therapeutic effects of mefenamic acid. The reduced lipophilicity of 3-HMMA compared to the parent drug may influence its ability to access the active site of the COX enzymes, potentially explaining its reduced activity.

Toxicological Considerations

The toxicity profile of mefenamic acid is a subject of ongoing research, with particular focus on CNS toxicity in cases of overdose and idiosyncratic reactions such as hepatotoxicity and nephrotoxicity[12][13]. The formation of reactive metabolites is a leading hypothesis for these idiosyncratic effects.

-

Acyl Glucuronide Formation: The carboxylic acid moiety of 3-HMMA can be conjugated to form a 1-O-acyl glucuronide. These conjugates can be chemically reactive and may bind covalently to cellular macromolecules, including proteins. This protein adduction can act as a hapten, potentially triggering an immune-mediated response that manifests as organ toxicity[2].

-

Systemic Exposure: A study in rats demonstrated that after oral administration of mefenamic acid, several hydroxylated metabolites and their corresponding acyl glucuronides, including those of 3-HMMA, were identified in plasma. These metabolites showed high systemic exposure and long elimination half-lives, suggesting that their potential for causing toxicity could be significant, especially with repeated dosing.

It is important to note that while mefenamic acid overdose is associated with a significantly higher risk of CNS effects, particularly convulsions, compared to other NSAIDs, the specific contribution of 3-HMMA to this neurotoxicity has not been fully elucidated[4].

Conclusion and Future Directions

3-Hydroxymethyl Mefenamic Acid is a key metabolite in the disposition of mefenamic acid. Its formation via CYP2C9 and subsequent metabolism are critical to the clearance of the parent drug. While generally considered less pharmacologically active, its potential to form reactive acyl glucuronide conjugates implicates it in the broader toxicological profile of mefenamic acid.

For researchers in drug metabolism and toxicology, several areas warrant further investigation:

-

Quantitative Pharmacology: Determining the specific IC₅₀ values of 3-HMMA for COX-1 and COX-2 is essential to quantify its contribution to both therapeutic and adverse effects.

-

Experimental Physicochemical Data: Precise measurement of properties like aqueous solubility and pKa would aid in developing better biopharmaceutical models.

-

Toxicology of the Isolated Metabolite: Studies using the pure, synthesized 3-HMMA and its glucuronide conjugate are needed to definitively establish their specific toxicological profiles, separate from the parent drug.

This guide provides a robust framework for understanding and investigating this important metabolite, offering both a synthesis of current knowledge and a practical guide for future research.

References

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).

-

Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids - ResearchGate. (2006, August). Retrieved January 24, 2026, from [Link]

-

Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations Via Arsenazo III – Cerium (III) Reaction. (2006, December). Retrieved January 24, 2026, from [Link]

-

Mefenamic acid - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mefenamic Acid - LiverTox - NCBI Bookshelf. (2020, August 10). Retrieved January 24, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL ASSAY METHOD FOR MEFENAMIC ACID TABLET (PONSTAN) - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

USP method - Mefenamic Acid - Merck Millipore. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Showing metabocard for Mefenamic acid (HMDB0014922) - Human Metabolome Database. (2012, September 6). Retrieved January 24, 2026, from [Link]

-

Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC - NIH. (2022, June 29). Retrieved January 24, 2026, from [Link]

-

Enhancement in Aqueous Solubility of Mefenamic Acid using Micellar Solutions of Various Surfactants - ResearchGate. (2006, August). Retrieved January 24, 2026, from [Link]

-

Application of HPLC for the Simultaneous Determination of Ethamsylate and Mefenamic Acid in Bulk Drugs and Tablets | Request PDF - ResearchGate. (2005, August). Retrieved January 24, 2026, from [Link]

-

3-Hydroxymethyl Mefenamic Acid | C15H15NO3 | CID 610738 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mefenamic Acid Capsules, USP 250 mg Rx only WARNING - accessdata.fda.gov. (n.d.). Retrieved January 24, 2026, from [Link]

-

Liquid chromatography method for determination of mefenamic acid in human serum. (n.d.). Retrieved January 24, 2026, from [Link]

-

COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]

-

Simultaneous spectrophotometric determination of mefenamic acid and paracetamol in combined tablet dosage form by dual wavelen - Der Pharma Chemica. (n.d.). Retrieved January 24, 2026, from [Link]

-

454 - Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. (n.d.). Retrieved January 24, 2026, from [Link]

-

A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

Interactions of mefenamic acid (a, d), 8 k (b, e), and 8 e (c, f) over... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mefenamic Acid: Package Insert / Prescribing Info / MOA - Drugs.com. (n.d.). Retrieved January 24, 2026, from [Link]

-

Spectrophotometric simultaneous determination of mefenamic acid and paracetamol in combined tablet dosage form by dual wavelen - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]

-

Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. (2013, November 21). Retrieved January 24, 2026, from [Link]

Sources

- 1. 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 | Benchchem [benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxymethyl Mefenamic Acid | C15H15NO3 | CID 610738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 [m.chemicalbook.com]

- 7. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of 3-Hydroxymethyl Mefenamic Acid

An In-Depth Technical Guide to the Biological Significance of 3-Hydroxymethyl Mefenamic Acid: Metabolism, Activity, and Clinical Relevance

Introduction

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, widely utilized for its analgesic properties, particularly in the management of acute pain and dysmenorrhea.[1][2][3] Like all xenobiotics, its journey through the body is not a simple path from absorption to excretion. The clinical efficacy, duration of action, and, critically, the safety profile of mefenamic acid are profoundly influenced by its metabolic fate. The biotransformation of a parent drug can lead to metabolites that are inactive, possess similar or different pharmacological activities, or are chemically reactive and potentially toxic.

This technical guide focuses on the (3-HMMA), the principal metabolite of mefenamic acid.[4][5] We will dissect its formation, pharmacokinetic profile, intrinsic biological activity, and its role within the broader context of mefenamic acid's therapeutic and toxicological profile. For researchers and drug development professionals, understanding the lifecycle of this key metabolite is paramount for predicting clinical outcomes, assessing drug-drug interaction potential, and designing safer therapeutic agents.

Section 1: The Metabolic Genesis of 3-Hydroxymethyl Mefenamic Acid

The primary route of mefenamic acid metabolism in humans is an oxidative pathway targeting the 3-methyl group of the N-arylanthranilic acid structure.[2][6] This biotransformation results in the formation of 3-Hydroxymethyl Mefenamic Acid (3-HMMA).

The Central Role of Cytochrome P450 2C9 (CYP2C9)

This specific reaction, a benzylic hydroxylation, is catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C9, which is predominantly expressed in the liver.[2][3][4][6][7] The high substrate specificity of CYP2C9 for mefenamic acid makes this enzyme a critical determinant of the drug's clearance rate.[8][9]

The causality for this enzymatic choice lies in the molecular structure of both the enzyme and the drug. CYP2C9's active site accommodates weakly acidic drugs with lipophilic regions, a description that fits mefenamic acid perfectly.[8] The orientation of mefenamic acid within the active site positions the 3-methyl group for oxidative attack by the enzyme's heme center.

The clinical significance of this dependence on a single P450 isoform is substantial. CYP2C9 is highly polymorphic in the human population, with several known alleles that result in decreased or no enzymatic activity.[10] Individuals who are "poor metabolizers" due to their CYP2C9 genotype will clear mefenamic acid more slowly, leading to higher plasma concentrations and a potentially increased risk of dose-related adverse effects.

The Metabolic Cascade

The formation of 3-HMMA is the first and rate-limiting step in a larger metabolic cascade designed to increase the compound's water solubility and facilitate its elimination from the body. Following its formation, 3-HMMA can undergo a second oxidation, also likely mediated by P450 enzymes, to form 3-carboxymefenamic acid (Metabolite II).[2][3][4][6] Both the parent drug, 3-HMMA, and 3-carboxymefenamic acid can then be conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes, forming highly water-soluble glucuronide conjugates that are readily excreted by the kidneys.[4][6]

Section 2: Pharmacokinetic Profile and Disposition

Following oral administration, mefenamic acid is rapidly absorbed. The appearance of 3-HMMA in the plasma is correspondingly swift, with peak plasma levels of the metabolite being observed approximately 3 hours after a single 1-gram dose of the parent drug.[3][4] The elimination half-life of mefenamic acid itself is relatively short, around two hours.[2][6] However, the half-life of its metabolites, including 3-HMMA, may be longer, contributing to their detection in plasma and urine for an extended period.[6]

The metabolic transformations are key to the drug's disposition. The addition of a hydroxyl group to form 3-HMMA, and subsequently a carboxyl group, dramatically increases the polarity of the molecule compared to the lipophilic parent drug. This change is the fundamental reason for its efficient elimination. The final step of glucuronidation further enhances water solubility, ensuring that the metabolites are efficiently filtered by the glomerulus and excreted in the urine. Approximately 52-67% of an administered dose of mefenamic acid is recovered in the urine, largely as its hydroxylated and carboxylated metabolites and their glucuronide conjugates.[4][6]

| Parameter | Mefenamic Acid (Parent Drug) | 3-Hydroxymethyl Mefenamic Acid (Metabolite) |

| Peak Plasma Time (Tmax) | 2 to 4 hours[2] | ~3 hours[3][4] |

| Biological Half-Life (t½) | ~2 hours[2][6] | May be longer than parent drug[6] |

| Plasma Protein Binding | >90%[4][6] | Likely lower due to increased polarity |

| Primary Route of Elimination | Hepatic Metabolism (CYP2C9)[2][6] | Renal Excretion (as metabolite and glucuronide)[4][6] |

Section 3: Biological Activity and Pharmacological Relevance

A central question for any major drug metabolite is whether it contributes to the overall pharmacological effect. 3-HMMA retains the core structure necessary for interacting with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[4] However, the hydroxylation of the methyl group diminishes its inhibitory activity.

In vitro studies have shown that 3-HMMA does inhibit both COX-1 and COX-2, but with a lower potency than the parent mefenamic acid.[4] It is often described as a "weakly active" metabolite.[6] This reduced activity implies that while 3-HMMA may contribute fractionally to the overall anti-inflammatory and analgesic effect, its formation is primarily a step towards detoxification and clearance rather than bioactivation. Interestingly, this reduced activity may be accompanied by a benefit: one study noted that 3-HMMA exhibits reduced gastrointestinal toxicity compared to mefenamic acid, suggesting that the parent compound is the primary driver of this common NSAID-related adverse effect.[4]

| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) |

| Mefenamic Acid | 0.18 µM[4] | 0.24 µM[4] | 1.33[4] |

| 3-HMMA | 0.42 µM[4] | 0.67 µM[4] | 1.60[4] |

Data from in vitro COX inhibition assays. A lower IC50 value indicates higher potency.[4]

Section 4: The Role of 3-HMMA in Mefenamic Acid's Toxicity Profile

While the formation of 3-HMMA is largely a benign detoxification pathway, the overall metabolism of mefenamic acid is not without risk. Rare but severe idiosyncratic toxicities, including hepatotoxicity and hypersensitivity reactions, have been associated with mefenamic acid.[11][12] Current research suggests these are not caused by 3-HMMA, but by the formation of other, more reactive metabolites through alternative, minor metabolic pathways.

Two primary mechanisms of bioactivation are hypothesized:

-

Acyl Glucuronide Formation: The carboxylic acid moiety of mefenamic acid can be directly conjugated to form mefenamic acid 1-O-β-acyl glucuronide (MFA-Glu). Acyl glucuronides are known to be chemically reactive and can covalently bind to proteins, a mechanism implicated in drug-induced hypersensitivity.[13]

-

Quinoneimine Formation: While hydroxylation at the 3-methyl position is the major pathway, minor hydroxylation can occur on the aromatic rings (at the 4' and 5 positions). These hydroxylated intermediates can be further oxidized by P450s (such as CYP1A2) to form highly reactive quinoneimine intermediates. These electrophilic species can form adducts with cellular nucleophiles like glutathione (GSH) and proteins, leading to cellular stress and toxicity.[11]

Therefore, it is crucial to distinguish the primary, high-flux pathway leading to the stable 3-HMMA metabolite from these minor, low-flux bioactivation pathways that likely underpin the drug's idiosyncratic toxicity.

Section 5: Methodologies for Investigation

Validating the metabolic profile of a drug candidate is a cornerstone of preclinical development. The causality behind the choice of experimental system is to model the in vivo environment as closely as possible. Human liver microsomes (HLMs) are a standard and reliable in vitro tool for this purpose, as they contain a rich complement of P450 enzymes, including CYP2C9.

Experimental Protocol: In Vitro Metabolism of Mefenamic Acid in HLMs

This protocol provides a self-validating system to quantify the formation of 3-HMMA and confirm the role of CYP2C9.

Objective: To measure the rate of 3-HMMA formation from mefenamic acid in a pool of HLMs and to confirm the reaction is CYP2C9-dependent.

Materials:

-

Mefenamic Acid (Substrate)

-

3-Hydroxymethyl Mefenamic Acid (Analytical Standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium Phosphate Buffer (pH 7.4)

-

Sulfaphenazole (Specific CYP2C9 inhibitor)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Stopping/Extraction Solvent)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Prepare stock solutions of mefenamic acid, 3-HMMA standard, and sulfaphenazole in a suitable solvent (e.g., DMSO or Methanol). Prepare working solutions by diluting in buffer.

-

Incubation Setup: In microcentrifuge tubes on ice, prepare the following reaction mixtures (in triplicate):

-

Test Reaction: HLM protein, buffer, mefenamic acid.

-

Negative Control (No Cofactor): HLM protein, buffer, mefenamic acid (replace NADPH system with buffer). Causality: This validates that the reaction is enzymatically driven and requires the P450 cofactor NADPH.

-

Inhibition Control: HLM protein, buffer, mefenamic acid, sulfaphenazole. Causality: This validates the specific involvement of CYP2C9. A significant reduction in metabolite formation points to CYP2C9 as the primary catalyst.

-

-

Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Initiation: Initiate the reactions by adding the pre-warmed NADPH regenerating system. For the negative control, add an equivalent volume of buffer.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15 minutes). The time should be within the determined linear range of formation.

-

Termination: Stop the reactions by adding 2 volumes of ice-cold ACN with 0.1% formic acid containing an internal standard. This precipitates the microsomal protein.

-

Sample Processing: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to HPLC vials. Analyze the samples by a validated LC-MS/MS method to quantify the concentration of 3-HMMA formed.

-

Data Interpretation: Calculate the rate of formation in the test reactions. Compare this rate to the negligible rate in the negative control and the significantly reduced rate in the inhibition control to confirm CYP2C9-mediated metabolism.

Conclusion

3-Hydroxymethyl Mefenamic Acid is not merely a metabolic byproduct; it is the central character in the story of mefenamic acid's disposition and clearance. Its biological significance can be summarized in three key points:

-

A Product of a Major Clearance Pathway: 3-HMMA is the principal metabolite formed via a high-flux pathway mediated specifically by CYP2C9. Its formation is the rate-limiting step for the elimination of mefenamic acid from the body.

-

A Weakly Active Contributor: While it retains some COX-inhibitory activity, it is significantly less potent than the parent drug. Its contribution to the therapeutic effect is likely minor, and its formation primarily serves as a detoxification mechanism.

-

A Marker of Safety: The pathway to 3-HMMA stands in contrast to minor, bioactivating pathways that produce reactive intermediates implicated in mefenamic acid's idiosyncratic toxicity. Therefore, efficient conversion to 3-HMMA is indicative of safe detoxification.

For drug development professionals, a thorough understanding of this pathway is essential. It informs predictions of drug-drug interactions involving CYP2C9 inhibitors or inducers, allows for dose adjustments in patients with known CYP2C9 polymorphisms, and provides a framework for designing future NSAIDs with optimized metabolic profiles that favor safe clearance pathways over bioactivation routes.

References

-

Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Mefenamic Acid. Journal of Pharmacology and Toxicology, 2(1), 72-79. [Link]

-

National Center for Biotechnology Information. (n.d.). Mefenamic Acid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

National Center for Biotechnology Information. (n.d.). Mefenamic Acid. PubChem Compound Database. [Link]

-

Drugs.com. (n.d.). Mefenamic Acid: Package Insert / Prescribing Info / MOA. [Link]

-

van der Mey, M., Vermeulen, N. P., & Commandeur, J. N. (2014). Cytochrome P450-mediated bioactivation of mefenamic acid to quinoneimine intermediates and inactivation by human glutathione S-transferases. Toxicology Letters, 231(3), 333-342. [Link]

-

Wikipedia. (n.d.). Mefenamic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxymethyl Mefenamic Acid. PubChem Compound Database. [Link]

-

Medscape. (n.d.). Mefenamic acid dosing, indications, interactions, adverse effects, and more. [Link]

-

Bentham Science Publishers. (2016). Synthesis, Biological Evaluation and Pharmacokinetic Studies of Mefenamic Acid - N-Hydroxymethylsuccinimide Ester Prodrug as Safer NSAID. Medicinal Chemistry, 12(6). [Link]

-

Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525–538. [Link]

-

Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Khalik, W. M. A. W. M., & Latip, J. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL ASSAY METHOD FOR MEFENAMIC ACID TABLET (PONSTAN). International Journal of Chemical Sciences, 12(1), 62-70. [Link]

-

Kamour, A., Crichton, S., Cooper, G., Lupton, D. J., Eddleston, M., Vale, J. A., Thompson, J. P., & Thomas, S. H. L. (2017). Central nervous system toxicity of mefenamic acid overdose compared with other NSAIDs: an analysis of cases reported to the United Kingdom National Poisons Information Service. British Journal of Clinical Pharmacology, 83(5), 1109–1117. [Link]

-

Meletiadis, J., Verweij, P. E., & Mouton, J. W. (2010). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. US Pharmacist, 35(3), 26-32. [Link]

-

Bailey, M. J., & Dickinson, R. G. (2013). Characterization of the Acyl-Adenylate Linked Metabolite of Mefenamic Acid. Chemical Research in Toxicology, 26(3), 439-449. [Link]

-

ResearchGate. (2014). Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). [Link]

-

ResearchGate. (2017). Central Nervous System toxicity of mefenamic acid overdose compared to other NSAIDs: an analysis of cases reported to the United Kingdom National Poisons Information Service. [Link]

-

Ashira, T. V., Mohamed Rafeeque, T., Maanvizhi, S., Kathirvel, S., Indukala, P. C., & Safeetha, S. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. Journal of Pharmaceutical Research International, 33(46B), 434-444. [Link]

-

U.S. Pharmacist. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. [Link]

-

Pharmaffiliates. (n.d.). 3-Hydroxymethyl Mefenamic Acid. [Link]

-

Taylor & Francis. (n.d.). CYP2C9 – Knowledge and References. [Link]

-

Dhumal, D. M., Dhavale, R. P., Shirkhedkar, A. A., & Surana, S. J. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. Journal of Applied Pharmaceutical Science, 4(12), 060-064. [Link]

-

Semantic Scholar. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. [Link]

-

King's College London. (2017). Central nervous system toxicity of mefenamic acid overdose compared with other NSAIDs: an analysis of cases reported to the United Kingdom National Poisons Information Service. [Link]

Sources

- 1. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 | Benchchem [benchchem.com]

- 5. 3-Hydroxymethyl Mefenamic Acid | C15H15NO3 | CID 610738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 7. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. uspharmacist.com [uspharmacist.com]

- 11. Cytochrome P450-mediated bioactivation of mefenamic acid to quinoneimine intermediates and inactivation by human glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Role of Cytochrome P450 2C9 in the Metabolism of Mefenamic Acid: A Technical Guide for Researchers

Introduction: The Critical Role of CYP2C9 in Drug Metabolism

Cytochrome P450 2C9 (CYP2C9) is a pivotal enzyme in human drug metabolism, responsible for the oxidative biotransformation of a significant portion of clinically used drugs.[1] As the most abundantly expressed CYP2C isozyme in the human liver, it plays a crucial role in the clearance of numerous therapeutic agents, including a large number of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Mefenamic acid, a member of the fenamate class of NSAIDs, is primarily metabolized by CYP2C9, making the enzyme's function a key determinant of the drug's pharmacokinetic profile and, consequently, its efficacy and safety.[3][4] This technical guide provides an in-depth exploration of the role of CYP2C9 in mefenamic acid metabolism, with a focus on the underlying biochemical mechanisms, the impact of genetic variability, and practical guidance for in vitro investigation.

Biochemical Landscape of Mefenamic Acid Metabolism

The metabolic fate of mefenamic acid in the human body is multifaceted, involving both Phase I and Phase II enzymatic reactions. While glucuronidation represents a significant pathway for its elimination, the initial oxidative metabolism is predominantly catalyzed by CYP2C9.[3][5]

Primary Oxidative Pathway: 3'-Hydroxylation by CYP2C9

The principal metabolic pathway for mefenamic acid is the benzylic hydroxylation of the 3'-methyl group, leading to the formation of 3'-hydroxymethyl mefenamic acid (3'-HMMFA).[5][6] This reaction is primarily mediated by CYP2C9.[6] The 3'-HMMFA metabolite can be further oxidized to 3'-carboxymefenamic acid (3'-CMFA).[5] Both of these metabolites are considered to be significantly less pharmacologically active than the parent compound and are more water-soluble, facilitating their excretion from the body.[5]

Secondary Oxidative Pathways and Bioactivation

In addition to the primary 3'-hydroxylation pathway, mefenamic acid can undergo oxidation on both of its aromatic rings, resulting in the formation of 4'-hydroxy-mefenamic acid and 5-hydroxy-mefenamic acid.[6] While these are minor pathways, they are of toxicological significance as the hydroxylated metabolites can be further oxidized to reactive quinoneimine intermediates.[6] The formation of these reactive species has been linked to the rare but severe idiosyncratic hepatotoxicity, nephrotoxicity, and hypersensitivity reactions associated with mefenamic acid.[6] While CYP2C9 contributes to the formation of these minor metabolites, CYP1A2 has also been shown to play a role in their generation.[6]

The detoxification of these reactive quinoneimine intermediates is primarily achieved through conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[6]

The Impact of CYP2C9 Genetic Polymorphisms

The CYP2C9 gene is highly polymorphic, with over 60 known variant alleles.[2] Many of these variants result in decreased or, in some cases, a complete loss of enzyme function.[1] The most clinically significant and well-studied variants are CYP2C92 and CYP2C93. Individuals carrying these alleles, particularly in a homozygous or compound heterozygous state, are classified as intermediate or poor metabolizers.[2]

For drugs that are extensively cleared by CYP2C9, such as many NSAIDs, reduced enzyme activity can lead to decreased metabolic clearance, a prolonged elimination half-life, and consequently, an increased risk of adverse drug reactions.[2][7] In the context of NSAIDs, this can manifest as an elevated risk of gastrointestinal bleeding, renal toxicity, and cardiovascular events.[2]

While the Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for adjusting the dosage of several NSAIDs based on CYP2C9 genotype, there are currently no specific recommendations for mefenamic acid.[8] This is likely due to a lack of sufficient clinical evidence directly linking CYP2C9 genotype to mefenamic acid-related adverse events. However, the foundational principle remains that individuals with reduced CYP2C9 function are likely to have altered mefenamic acid pharmacokinetics.

Table 1: Effects of CYP2C9 Genotype on NSAID Metabolism

| Genotype | Phenotype | Expected Impact on Mefenamic Acid Metabolism | General NSAID Dosing Considerations (where applicable) |

| 1/1 | Normal Metabolizer | Normal metabolism and clearance. | Standard dosing recommended. |

| 1/2, 1/3 | Intermediate Metabolizer | Reduced metabolism, leading to higher plasma concentrations and prolonged half-life. | Consider a 25-50% reduction of the starting dose for some NSAIDs (e.g., celecoxib, ibuprofen).[8] |

| 2/2, 2/3, 3/3 | Poor Metabolizer | Significantly reduced metabolism, leading to substantially higher plasma concentrations and a prolonged half-life. | For certain NSAIDs (e.g., celecoxib, meloxicam), initiating therapy at 25-50% of the lowest recommended starting dose is advised.[8] |

Table 2: Illustrative Kinetic Parameters for CYP2C9 Substrates

| Substrate | CYP2C9 Variant | Km (μM) | Vmax (relative to 1/1) | Intrinsic Clearance (Vmax/Km) (relative to 1/1) |

| S-Ibuprofen | 1/1 | - | 100% | 100% |

| 1/3 | - | - | Reduced to ~73% | |

| 3/3 | - | - | Reduced to ~47% | |

| Diclofenac | 1/1 | 5.1 ± 0.9 | 100% | 100% |

| 1/2 | - | - | - | |

| 1/3 | - | - | Significantly Reduced |

Data for S-Ibuprofen adapted from[7]. Data for Diclofenac adapted from[9]. Note: Direct comparison of absolute values between studies can be challenging due to variations in experimental systems.

In Vitro Assessment of Mefenamic Acid Metabolism: A Practical Protocol

Investigating the metabolism of mefenamic acid in vitro is crucial for understanding its pharmacokinetic properties and for screening for potential drug-drug interactions. The following protocol provides a robust framework for assessing mefenamic acid metabolism using human liver microsomes (HLMs).

Principle

This assay measures the rate of formation of the primary metabolite, 3'-hydroxymethyl mefenamic acid, from the parent drug when incubated with HLMs in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. The reaction is terminated, and the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials

-

Human liver microsomes (pooled from multiple donors)

-

Mefenamic acid

-

3'-Hydroxymethyl mefenamic acid (analytical standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not present in the reaction, such as another NSAID)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare stock solutions of mefenamic acid and the 3'-HMMFA standard in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare working solutions of mefenamic acid by diluting the stock solution in the incubation buffer to achieve a range of final concentrations (e.g., 0.5 to 100 µM).

-

Prepare a suspension of HLMs in potassium phosphate buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension, potassium phosphate buffer, and the mefenamic acid working solution.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of 3'-HMMFA. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

-

Generate a standard curve using the 3'-HMMFA analytical standard to allow for accurate quantification of the metabolite formed in the incubations.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

-

If a range of substrate concentrations were used, the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[10]

-

Conclusion: A Synthesis of Biochemistry, Genetics, and Practical Application

The metabolism of mefenamic acid is a complex process with CYP2C9 playing a central role. Understanding the biochemical pathways, particularly the formation of both the major inactive metabolites and the minor reactive intermediates, is crucial for a comprehensive assessment of the drug's disposition and safety profile. The high prevalence of functional genetic variants in the CYP2C9 gene underscores the importance of considering an individual's genetic makeup when evaluating potential responses to mefenamic acid and other NSAIDs. While specific dosing guidelines for mefenamic acid based on CYP2C9 genotype are not yet established, the principles of pharmacogenetics strongly suggest that individuals with impaired CYP2C9 activity are at a higher risk of exaggerated pharmacological effects and adverse reactions. The in vitro methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuances of mefenamic acid metabolism and to explore the impact of genetic variation and drug-drug interactions, ultimately contributing to a more personalized and safer use of this widely prescribed analgesic.

References

-

Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Mefenamic Acid. Journal of Pharmacology and Toxicology, 2(1), 72-79. [Link]

-

Hutzler, J. M., et al. (2008). Enzyme Source Effects on CYP2C9 Kinetics and Inhibition. Drug Metabolism and Disposition, 36(8), 1573-1579. [Link]

-

Agúndez, J. A. G., et al. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. U.S. Pharmacist, 46(3), 25-30. [Link]

-

van der Mey, M., et al. (2014). Cytochrome P450-mediated bioactivation of mefenamic acid to quinoneimine intermediates and inactivation by human glutathione S-transferases. Chemical Research in Toxicology, 27(12), 2154-2163. [Link]

-

Weigel, C., & Weigmann, H. (2022). Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen. Journal of Personalized Medicine, 12(10), 1718. [Link]

-

Ahmad, M., et al. (1998). Comparative Bioavailability and Pharmacokinetics of Mefenamic Acid in Normal and Febrile Rabbits. Pakistan Journal of Pharmaceutical Sciences, 11(2), 1-6. [Link]

-

Shumyantseva, V. V., et al. (2022). Human Cytochrome P450 2C9 and Its Polymorphic Modifications: Electroanalysis, Catalytic Properties, and Approaches to the Regulation of Enzymatic Activity. Processes, 10(2), 383. [Link]

-

Pandey, A. V., & Guengerich, F. P. (2017). Fenamic acid. In Comprehensive Toxicology (Third Edition) (pp. 559-569). [Link]

-

Ibeji, C. U., et al. (2021). Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs. Journal of Pharmaceutical Research International, 33(46A), 232-248. [Link]

-

Theken, K. N., et al. (2020). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C9 and Nonsteroidal Anti-inflammatory Drugs. Clinical Pharmacology & Therapeutics, 108(2), 191-200. [Link]

-

XenoTech. (n.d.). in vitro ADMET & pharmacology. [Link]

-

Suwito, H., et al. (2022). Genetic Variation of the CYP2C9 Genetic of Minangkabau as a Predictor of Side Effect Providing Indications of Non-steroidal Anti-inflammatory Drugs. Open Access Macedonian Journal of Medical Sciences, 10(A), 329-334. [Link]

-

Wikipedia. (2024). Sertraline. [Link]

-

Melet, A. C., & Rettie, A. E. (2014). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. Clinics in Laboratory Medicine, 34(4), 583-597. [Link]

-

Kirchheiner, J., et al. (2002). Enantiospecific effects of cytochrome P450 2C9 amino acid variants on ibuprofen pharmacokinetics and on the inhibition of cyclooxygenases 1 and 2. Clinical Pharmacology & Therapeutics, 72(1), 62-75. [Link]

Sources

- 1. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Variation of the CYP2C9 Genetic of Minangkabau as a Predictor of Side Effect Providing Indications of Non-steroidal Anti-inflammatory Drugs | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 3. Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. Cytochrome P450-mediated bioactivation of mefenamic acid to quinoneimine intermediates and inactivation by human glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiospecific effects of cytochrome P450 2C9 amino acid variants on ibuprofen pharmacokinetics and on the inhibition of cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacogenomic implications of the differential distribution of CYP2C9 metabolic phenotypes among Latin American populations [frontiersin.org]

- 9. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3-Hydroxymethyl Mefenamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-Hydroxymethyl Mefenamic Acid, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. This document elucidates the metabolic generation of 3-Hydroxymethyl Mefenamic Acid and delves into its primary pharmacological activity: the inhibition of cyclooxygenase (COX) enzymes. Through a synthesis of current research, this guide presents a comparative analysis of the inhibitory potency of the metabolite against COX-1 and COX-2 isoforms, supported by quantitative data. Furthermore, detailed, field-proven experimental protocols for assessing COX inhibition are provided to enable researchers to validate and expand upon these findings. This guide is intended to serve as a critical resource for professionals in pharmacology and drug development, offering foundational knowledge for future research and therapeutic innovation.

Introduction: The Metabolic Emergence of an Active Moiety

Mefenamic acid, a member of the fenamate class of NSAIDs, is widely utilized for its analgesic and anti-inflammatory properties.[1] Its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[1] However, the biotransformation of mefenamic acid is a critical determinant of its overall pharmacological profile. The primary metabolic pathway involves the oxidation of the 3-methyl group of the N-aryl ring, a reaction catalyzed predominantly by the cytochrome P450 enzyme, CYP2C9.[2][3] This process yields 3-Hydroxymethyl Mefenamic Acid, a major metabolite that retains pharmacological activity.[2][4] Understanding the mechanism of action of this metabolite is crucial for a complete comprehension of the therapeutic and toxicological profile of its parent drug.

The Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The central mechanism through which 3-Hydroxymethyl Mefenamic Acid exerts its anti-inflammatory and analgesic effects is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[1]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1]

By inhibiting both COX-1 and COX-2, 3-Hydroxymethyl Mefenamic Acid reduces the production of prostaglandins, thereby mitigating pain and inflammation.[4]

Comparative Inhibitory Potency

The inhibitory activity of 3-Hydroxymethyl Mefenamic Acid on COX-1 and COX-2 has been quantified and compared to its parent compound, mefenamic acid. The following table summarizes the half-maximal inhibitory concentrations (IC50) for both compounds against the two COX isoforms.

| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) |

| Mefenamic Acid | 0.18 µM | 0.24 µM | 0.75 |

| 3-Hydroxymethyl Mefenamic Acid | 0.42 µM | 0.67 µM | 0.63 |

Data sourced from Benchchem.[4]

These data indicate that while 3-Hydroxymethyl Mefenamic Acid is a less potent inhibitor of both COX-1 and COX-2 compared to mefenamic acid, it retains a similar non-selective inhibitory profile.

Visualizing the Pathway: From Metabolism to Action

The following diagram illustrates the metabolic conversion of mefenamic acid to 3-Hydroxymethyl Mefenamic Acid and the subsequent inhibition of the COX pathway.

Caption: Metabolic activation of mefenamic acid and subsequent COX inhibition.

Experimental Protocols for Mechanistic Validation

To facilitate further research and validation of the mechanism of action of 3-Hydroxymethyl Mefenamic Acid, detailed protocols for key experiments are provided below.

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol outlines a fluorometric assay to determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX.

4.1.1. Materials

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

Heme

-

Arachidonic Acid (substrate)

-

Test compound (3-Hydroxymethyl Mefenamic Acid)

-

DMSO (for dissolving test compound)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~535 nm, Emission: ~587 nm)

4.1.2. Experimental Workflow Diagram

Caption: Workflow for the in vitro COX inhibition assay.

4.1.3. Step-by-Step Methodology

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound in DMSO to create a stock solution and then perform serial dilutions to achieve the desired concentration range.

-

Assay Plate Setup: In a 96-well black microplate, add the following to each well:

-

150 µL COX Assay Buffer

-

10 µL Heme

-

10 µL of either COX-1 or COX-2 enzyme

-

-

Inhibitor Addition: Add 10 µL of the diluted test compound to the appropriate wells. For control wells, add 10 µL of DMSO.

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Fluorescence Measurement: Read the fluorescence using a plate reader with excitation at ~535 nm and emission at ~587 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This protocol describes a cell-based assay to measure the effect of a test compound on the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophages.

4.2.1. Materials

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (3-Hydroxymethyl Mefenamic Acid)

-

DMSO

-

PGE2 ELISA kit

-

24-well cell culture plates

4.2.2. Step-by-Step Methodology

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO) for 1 hour. Include a vehicle control (DMSO only).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the effect of the test compound on PGE2 production by comparing the PGE2 concentrations in the treated wells to the LPS-stimulated control wells.

Conclusion and Future Directions

3-Hydroxymethyl Mefenamic Acid, the primary metabolite of mefenamic acid, is a pharmacologically active compound that contributes to the overall therapeutic effect of its parent drug. Its mechanism of action is centered on the non-selective inhibition of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. While its in vitro activity is well-characterized, further in vivo studies are warranted to fully elucidate its anti-inflammatory and analgesic efficacy and to assess its contribution to the clinical profile of mefenamic acid. The experimental protocols provided herein offer a robust framework for such investigations, paving the way for a more nuanced understanding of this important metabolite and its potential for therapeutic modulation.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mefenamic Acid? Retrieved from [Link]

-

Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]

-

Drugs.com. (n.d.). Mefenamic Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

PubChem. (n.d.). Mefenamic Acid. Retrieved from [Link]

-

Science Alert. (2007). Molecular Modelling Analysis of the Metabolism of Mefenamic Acid. Retrieved from [Link]

-

U.S. National Library of Medicine. (2014, December 15). Cytochrome P450-mediated bioactivation of mefenamic acid to quinoneimine intermediates and inactivation by human glutathione S-transferases. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2022, June 29). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Retrieved from [Link]

-

U.S. National Library of Medicine. (2012, May 10). Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat. Retrieved from [Link]

-

U.S. National Library of Medicine. (2014, November 5). Effects of Non-Steroidal Anti-Inflammatory Drugs on Prostaglandin E2 Production by cyclooxygenase-2 From Endogenous and Exogenous Arachidonic Acid in Rat Peritoneal Macrophages Stimulated With Lipopolysaccharide. Retrieved from [Link]

-

U.S. National Library of Medicine. (2021, April 30). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Retrieved from [Link]

Sources

Preamble: The Clinical and Mechanistic Context of Mefenamic Acid

An In-depth Technical Guide to the Pharmacological Profile of Mefenamic Acid Metabolites

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) from the fenamate class, clinically employed for the management of mild to moderate pain, including menstrual pain (dysmenorrhea) and pain associated with osteoarthritis and rheumatoid arthritis.[1][2][3] Its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5] By blocking these enzymes, mefenamic acid prevents the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in pain, inflammation, and fever pathways.[1][5][6] While the parent drug's activity is well-established, a comprehensive understanding of its pharmacological profile necessitates a deep dive into the biotransformation products, as these metabolites can significantly influence the drug's efficacy, duration of action, and toxicological profile.

This guide provides a detailed examination of the pharmacological characteristics of mefenamic acid's primary metabolites, intended for researchers and drug development professionals. We will explore the metabolic pathways, compare the pharmacological activity of the metabolites to the parent compound, and detail the experimental workflows required for their characterization.

Section 1: The Metabolic Fate of Mefenamic Acid

The journey of mefenamic acid in the body is predominantly dictated by hepatic metabolism, which transforms the lipophilic parent drug into more water-soluble compounds for efficient renal excretion. This process is a critical determinant of the drug's pharmacokinetic profile and overall disposition.

Phase I Metabolism: A Cytochrome P450-Mediated Oxidative Cascade

Mefenamic acid is principally metabolized in the liver by the cytochrome P450 enzyme, CYP2C9 .[1][4][5] This initial biotransformation step involves the oxidation of one of the methyl groups on the dimethylphenyl ring, leading to the formation of 3'-hydroxymethyl mefenamic acid (Metabolite I or HMMA) .[2][4][5] This primary metabolite can then undergo further oxidation to yield 3'-carboxymefenamic acid (Metabolite II or CMMA) .[1][2][4] This two-step oxidative pathway represents the major metabolic route for mefenamic acid.[2]

Caption: Workflow for in vitro metabolite generation.

Workflow 2: Quantifying COX-1/COX-2 Inhibition

Causality: A dual-assay approach is essential to determine both potency (IC50) and selectivity. A cell-free enzyme assay provides direct information on enzyme-inhibitor interaction, while a cell-based assay (like the whole blood assay) offers a more physiologically relevant context, accounting for cell penetration and protein binding. [7] Protocol (Cell-Free Enzyme Assay):

-

Preparation: Use purified recombinant human COX-1 or COX-2 enzyme.

-

Incubation: Pre-incubate the enzyme with various concentrations of the test compound (mefenamic acid, HMMA, or CMMA) for a short period (e.g., 15 minutes) at 37°C.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Measurement: After a set time, terminate the reaction and quantify the production of a key prostaglandin, typically Prostaglandin E2 (PGE2), using a validated method like an ELISA or LC-MS/MS.

-

Calculation: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: Workflow for cell-free COX inhibition assay.

Workflow 3: Bioanalytical Method for In Vivo Studies

Causality: To understand the pharmacokinetics and exposure of the metabolites in vivo, a validated, sensitive, and specific bioanalytical method is non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior selectivity and sensitivity. [8][9] Protocol (Plasma Sample Analysis):

-

Sample Preparation: Thaw plasma samples. To a small aliquot (e.g., 50 µL), add an internal standard (a stable isotope-labeled version of mefenamic acid or another NSAID like indomethacin). [10]2. Extraction: Perform protein precipitation by adding a larger volume of cold acetonitrile or methanol. Alternatively, for cleaner samples, use solid-phase extraction (SPE). [10]3. Separation: Inject the supernatant/eluate onto a reverse-phase C18 HPLC column. Use a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate mefenamic acid, HMMA, and CMMA.

-

Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and the internal standard for highly selective quantification.

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of each analyte in the unknown samples.

Caption: Bioanalytical workflow for mefenamic acid and its metabolites.

Conclusion and Future Directions

The pharmacological profile of mefenamic acid is dominated by the potent COX-inhibitory activity of the parent drug. Its primary metabolites, 3'-hydroxymethyl mefenamic acid (HMMA) and 3'-carboxymefenamic acid (CMMA), are products of a sequential oxidative pathway initiated by CYP2C9. Current evidence indicates that HMMA is only weakly active, while CMMA and the subsequent glucuronide conjugates are effectively inactive, serving primarily as excretory products. [1] However, the story is not complete. The potential for reactive metabolite formation—both through acyl glucuronides and S-acyl-CoA thioesters—presents a crucial toxicological dimension that warrants careful consideration in risk assessment. [11][12]Furthermore, advanced pharmacological mechanisms like substrate-selective COX-2 inhibition are well-documented for the parent drug but remain unexplored for its metabolites. [13][14] Future research should focus on:

-

Definitive Activity Profiling: Conducting comprehensive head-to-head COX-1/COX-2 inhibition studies with purified metabolites to definitively confirm their activity, or lack thereof.

-

Exploring Substrate Selectivity: Investigating whether HMMA or CMMA can selectively inhibit the oxygenation of endocannabinoids by COX-2.

-

Quantifying Protein Adduct Formation: Developing methods to quantify the covalent binding of mefenamic acid's reactive metabolites to plasma and cellular proteins to better understand the potential for idiosyncratic toxicity.

By integrating metabolic, pharmacodynamic, and toxicological data, a truly comprehensive understanding of a drug's in vivo behavior can be achieved, paving the way for safer and more effective drug design and development.

References

-

Wikipedia. Mefenamic acid. [Link]

-

Drugs.com. Mefenamic Acid: Package Insert / Prescribing Info / MOA. [Link]

-

PubChem. Mefenamic Acid. [Link]

-

Medscape. Mefenamic acid dosing, indications, interactions, adverse effects, and more. [Link]

-

RxList. Mefenamic Acid (Mefenamic Acid Capsules): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Pharmacology of Mefenamic Acid ; Mechanism of Action, Pharmacokinetics, Uses, Effects. [Link]

-

Grillo, M. P., et al. (2012). Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat. Drug Metabolism and Disposition, 40(7), 1387-96. [Link]

-

IOSR Journal. Haemolysis effect of Mefenamic Acid 250 mg Capsule in Bio analysis by liquid chromatography - tandem mass spectrometry. [Link]

-

Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 127(5), 1181-1186. [Link]

-

Orlando, B. J., et al. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15039-15050. [Link]

-

bioRxiv. Metabolomic Response to Non-Steroidal Anti-Inflammatory Drugs. [Link]

-

Duggan, K. C., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7257-7266. [Link]

-

Ashira, T. V., et al. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 1-7. [Link]

-

Dr.Oracle. What is the mechanism of action of mefenamic acid (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in a patient with asthma and Chronic Obstructive Pulmonary Disease (COPD)? [Link]

-

Orlando, B. J., et al. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed. [Link]

-

El-Kimary, E. I., et al. (2018). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. Journal of Chromatographic Science, 56(6), 513-521. [Link]

-

Banerjee, S., et al. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 11(10), 681. [Link]

-

ResearchGate. (PDF) Review for Analytical Methods for the Determination of Mefenamic Acid. [Link]

-

ResearchGate. Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives is Dependent on Peroxide Tone. [Link]

-

Amini, H., et al. (2005). Liquid chromatography method for determination of mefenamic acid in human serum. Journal of Chromatography B, 826(1-2), 184-187. [Link]

-

Semantic Scholar. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone*. [Link]

-

RSC Publishing. Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. [Link]

Sources

- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 2. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Mefenamic Acid (Mefenamic Acid Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 | Benchchem [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journaljpri.com [journaljpri.com]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]